2,2'-Sulfinylbis(1,1-diphenylethan-1-ol)

Description

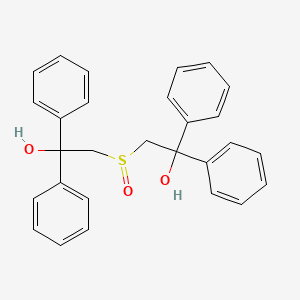

2,2'-Sulfinylbis(1,1-diphenylethan-1-ol) is a sulfoxide-containing bifunctional compound characterized by two 1,1-diphenylethanol moieties linked via a sulfinyl (–S(O)–) bridge. This structure imparts steric bulk and chiral centers, making it relevant in asymmetric catalysis and polymer chemistry. The sulfinyl group enhances polarity and stability compared to thioether analogs, while the diphenyl groups contribute to steric effects that influence reactivity and coordination properties .

Propriétés

Numéro CAS |

18738-55-1 |

|---|---|

Formule moléculaire |

C28H26O3S |

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

2-(2-hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol |

InChI |

InChI=1S/C28H26O3S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-32(31)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |

Clé InChI |

UAIGPZLIDQCZEY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) typically involves the reaction of 1,1-diphenylethan-1-ol with a sulfinylating agent. One common method includes the use of sulfinyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Reduction: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the corresponding sulfide derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,1-Diphenylethan-1-ol (CAS 599-67-7)

- Structure: Lacks the sulfinyl bridge, consisting of a single 1,1-diphenylethanol unit.

- Molecular Weight : 198.27 g/mol (vs. ~470 g/mol estimated for 2,2'-sulfinylbis derivative).

- Applications : Used as a chiral building block in organic synthesis.

- Key Differences: The absence of the sulfinyl group reduces polarity and limits its utility in redox-active or coordination-driven processes. Steric bulk is lower, enabling faster reaction kinetics in non-catalytic systems .

2-(4-Chlorobenzenesulfinyl)-1,1-diphenylethan-1-ol (CAS 251307-41-2)

- Structure: Features a 4-chlorophenyl-substituted sulfinyl group attached to 1,1-diphenylethanol.

- Molecular Weight : 356.86 g/mol.

- Physical Properties : Predicted density = 1.36 g/cm³; pKa = 12.11 (vs. unmeasured for the target compound).

- Applications: Potential use in asymmetric catalysis due to the electron-withdrawing chloro substituent, which may enhance Lewis acidity.

2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS 338771-43-0)

- Structure: Replaces the sulfinyl group with an amino-fluorophenyl moiety.

- Molecular Weight : 321.39 g/mol.

- Applications : Likely explored in pharmaceutical contexts due to fluorine’s bioactivity.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, diverging from the sulfinyl group’s redox activity. Fluorine enhances metabolic stability but may reduce thermal stability compared to sulfoxides .

Dimethyl Sulfoxide (DMSO, CAS 67-68-5)

- Structure : Simplest sulfoxide (CH₃–S(O)–CH₃).

- Molecular Weight : 78.13 g/mol.

- Applications : Polar aprotic solvent and anti-inflammatory agent.

- Key Differences: The absence of aromatic groups results in lower steric hindrance and higher volatility (bp = 189°C).

Comparative Analysis of Physicochemical Properties

Key Research Findings

- Steric Effects : Bulky diphenyl groups in 2,2'-sulfinylbis derivatives induce induction periods in polymerization reactions but enhance product uniformity .

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl in CAS 251307-41-2) may improve catalytic selectivity by modulating metal center electron density .

- Toxicity: No data exists for the target compound, but simpler sulfoxides like ethyl sulfoxide (LD₅₀ = 5,650 mg/kg in rats) show moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.